molecular formula C11H14FNO4S2 B12392875 ((3-Fluorophenyl)sulfonyl)-L-methionine

((3-Fluorophenyl)sulfonyl)-L-methionine

Cat. No.: B12392875
M. Wt: 307.4 g/mol
InChI Key: JSCJJJQGBXDCBO-JTQLQIEISA-N
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Description

((3-Fluorophenyl)sulfonyl)-L-methionine: is a derivative of methionine, an essential amino acid. This compound is characterized by the presence of a 3-fluorophenyl group attached to a sulfonyl moiety, which is further linked to the L-methionine backbone. The unique structural features of this compound make it a subject of interest in various scientific research fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3-Fluorophenyl)sulfonyl)-L-methionine typically involves the sulfonylation of L-methionine with a 3-fluorophenyl sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: ((3-Fluorophenyl)sulfonyl)-L-methionine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: ((3-Fluorophenyl)sulfonyl)-L-methionine is used as a building block in organic synthesis.

Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. Its incorporation into peptides and proteins can help elucidate the role of specific amino acids in biological processes.

Medicine: this compound has potential therapeutic applications. It is investigated for its role in drug design, particularly in the development of enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ((3-Fluorophenyl)sulfonyl)-L-methionine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The fluorine atom enhances the compound’s binding affinity and specificity for its targets, making it a valuable tool in drug design .

Comparison with Similar Compounds

  • ((3-Fluorophenyl)sulfonyl)-L-alanine
  • ((3-Fluorophenyl)sulfonyl)-L-valine
  • ((3-Fluorophenyl)sulfonyl)-L-leucine

Comparison: While all these compounds share the 3-fluorophenyl sulfonyl group, their differences lie in the amino acid backbone. ((3-Fluorophenyl)sulfonyl)-L-methionine is unique due to the presence of the methionine side chain, which contains a sulfur atom.

Properties

Molecular Formula

C11H14FNO4S2

Molecular Weight

307.4 g/mol

IUPAC Name

(2S)-2-[(3-fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C11H14FNO4S2/c1-18-6-5-10(11(14)15)13-19(16,17)9-4-2-3-8(12)7-9/h2-4,7,10,13H,5-6H2,1H3,(H,14,15)/t10-/m0/s1

InChI Key

JSCJJJQGBXDCBO-JTQLQIEISA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F

Canonical SMILES

CSCCC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F

Origin of Product

United States

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